molecular formula C16H12Cl2O4 B5776959 2-(ethoxycarbonyl)phenyl 2,4-dichlorobenzoate

2-(ethoxycarbonyl)phenyl 2,4-dichlorobenzoate

Cat. No.: B5776959
M. Wt: 339.2 g/mol
InChI Key: IZIAYLSAJJMGNN-UHFFFAOYSA-N
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Description

2-(ethoxycarbonyl)phenyl 2,4-dichlorobenzoate is an organic compound with the molecular formula C16H12Cl2O4 It is a derivative of benzoic acid and is characterized by the presence of ethoxycarbonyl and dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethoxycarbonyl)phenyl 2,4-dichlorobenzoate typically involves the esterification of 2,4-dichlorobenzoic acid with 2-(ethoxycarbonyl)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(ethoxycarbonyl)phenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing chlorine atoms.

    Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced to form the corresponding alcohol derivatives.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Major Products

    Substitution Reactions: Products include substituted phenyl derivatives.

    Hydrolysis: Products are 2,4-dichlorobenzoic acid and 2-(ethoxycarbonyl)phenol.

    Reduction: Products are the corresponding alcohol derivatives.

Scientific Research Applications

2-(ethoxycarbonyl)phenyl 2,4-dichlorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(ethoxycarbonyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The compound’s ester functional group is susceptible to nucleophilic attack, leading to the formation of a tetrahedral intermediate, which subsequently breaks down to yield the hydrolysis products.

Comparison with Similar Compounds

Similar Compounds

  • 2-(ethoxycarbonyl)phenyl benzoate
  • 2-(methoxycarbonyl)phenyl 2,4-dichlorobenzoate
  • 2-(ethoxycarbonyl)phenyl 3,5-dichlorobenzoate

Uniqueness

2-(ethoxycarbonyl)phenyl 2,4-dichlorobenzoate is unique due to the presence of both ethoxycarbonyl and dichlorophenyl groups, which impart distinct chemical reactivity and potential applications compared to its analogs. The dichlorophenyl group enhances its reactivity in nucleophilic aromatic substitution reactions, while the ethoxycarbonyl group provides a site for ester hydrolysis and reduction reactions.

Properties

IUPAC Name

(2-ethoxycarbonylphenyl) 2,4-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2O4/c1-2-21-15(19)12-5-3-4-6-14(12)22-16(20)11-8-7-10(17)9-13(11)18/h3-9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIAYLSAJJMGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1OC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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